N,N-Dibutyl-2-(methylamino)benzamide
Description
N,N-Dibutyl-2-(methylamino)benzamide is a benzamide derivative characterized by a 2-(methylamino) substituent on the benzene ring and two butyl groups attached to the amide nitrogen. For instance, N,N-Dibutyl-2-methylbenzamide (ChemSpider ID: 197413) shares a similar backbone, with a molecular formula of C₁₆H₂₅NO and a molecular weight of 247.38 g/mol .
Properties
CAS No. |
15236-36-9 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N,N-dibutyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(19)14-10-8-9-11-15(14)17-3/h8-11,17H,4-7,12-13H2,1-3H3 |
InChI Key |
PZKKEOMNHNBKCI-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1NC |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1NC |
Synonyms |
N,N-Dibutyl-o-(methylamino)benzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below compares N,N-Dibutyl-2-(methylamino)benzamide with structurally similar benzamides:
Key Observations :
- Lipophilicity : The dibutyl groups in N,N-Dibutyl-2-methylbenzamide increase hydrophobicity compared to analogs with polar substituents (e.g., hydroxyl or nitro groups) .
- Biological Activity: The 2-(methylamino) group in N-(4-acetylphenyl)-2-(methylamino)benzamide may enhance hydrogen bonding, critical for kinase inhibition . Nitazoxanide’s nitro-thiazole moiety confers antiparasitic activity .
- Synthetic Utility : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are valued for their N,O-bidentate directing groups, enabling metal-catalyzed C–H functionalization .
Impact of Substituents
Research Findings
Q & A
Q. Table 1: Common Characterization Techniques
Q. Table 2: Troubleshooting Synthesis Challenges
| Issue | Solution |
|---|---|
| Low yield | Optimize stoichiometry (1.2:1 amine:acid ratio) or switch to EDC/HOBt coupling . |
| Byproduct formation | Add molecular sieves to absorb water or use anhydrous solvents. |
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